1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine

Description

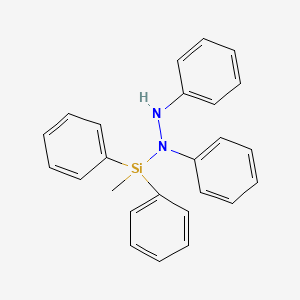

1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine is a silicon-substituted hydrazine derivative characterized by a central hydrazine backbone (N–N bond) flanked by two phenyl groups at the 1,2-positions and a (diphenyl)methylsilyl group at the 1-position. This structural configuration imparts unique electronic and steric properties, distinguishing it from simpler hydrazine derivatives. The silyl group enhances hydrophobicity and may influence thermal stability, redox behavior, and reactivity in synthetic applications.

Properties

CAS No. |

18858-85-0 |

|---|---|

Molecular Formula |

C25H24N2Si |

Molecular Weight |

380.6 g/mol |

IUPAC Name |

1-[methyl(diphenyl)silyl]-1,2-diphenylhydrazine |

InChI |

InChI=1S/C25H24N2Si/c1-28(24-18-10-4-11-19-24,25-20-12-5-13-21-25)27(23-16-8-3-9-17-23)26-22-14-6-2-7-15-22/h2-21,26H,1H3 |

InChI Key |

WFPQAKUNKIYWLZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C3=CC=CC=C3)NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine typically involves the reaction of diphenylmethylsilyl chloride with 1,2-diphenylhydrazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents, such as Grignard reagents or organolithium compounds.

Major Products

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted hydrazine compounds depending on the reagents used.

Scientific Research Applications

1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine has several scientific research applications:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Materials Science: The compound can be used in the development of novel materials with unique properties.

Biological Studies: It may be used in the study of biological systems and mechanisms due to its unique chemical structure.

Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine involves its interaction with various molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hydrazine moiety can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

1-(Dimethyl(phenyl)silyl)-1,2-bis(4-fluorophenyl)-2-(boronate ester)hydrazine

- Structure : Features a dimethyl(phenyl)silyl group and fluorinated aryl substituents, with a boronate ester at the 2-position.

- The boronate ester enables cross-coupling reactions, a functionality absent in the target compound.

- Reactivity : The boronate ester facilitates Suzuki-Miyaura couplings, whereas the target compound’s silyl group may act as a protective moiety or modify solubility .

1,1-Diphenylhydrazine Hydrochloride

- Structure : A hydrochloride salt of 1,1-diphenylhydrazine.

- Key Differences : The absence of a silyl group results in higher polarity and water solubility. The 1,1-diphenyl configuration creates steric hindrance around the hydrazine core, reducing nucleophilicity compared to the 1,2-isomer.

- Applications : Widely used as a reducing agent and intermediate in dye synthesis. The target compound’s silyl group may confer stability under acidic conditions, unlike the hydrochloride salt .

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

- Structure : A stable radical with two phenyl groups and a picryl (2,4,6-trinitrophenyl) substituent.

- The picryl group in DPPH introduces strong electron-withdrawing effects, contrasting with the electron-donating silyl group in the target compound.

- Applications : DPPH is a standard in radical scavenging assays, whereas the target compound’s silyl group may find use in silicon-based materials or catalysis .

Physicochemical Properties

Solubility and Hydrophobicity

- Silyl-Containing Hydrazines : The (diphenyl)methylsilyl group in the target compound likely increases hydrophobicity, reducing water solubility compared to 1,1-diphenylhydrazine hydrochloride (water-soluble due to ionic character) .

- Comparison with DPPH: DPPH’s picryl group enhances solubility in organic solvents (e.g., ethanol, acetonitrile), while the target compound’s solubility profile may align with non-polar solvents like toluene .

Thermal Stability

- Silicon substituents generally improve thermal stability. For example, silyl-protected hydrazines (e.g., ) decompose at higher temperatures (>200°C) compared to non-silylated analogues like 1,2-diphenylhydrazine (melting point ~93°C) .

Electrochemical Behavior

- 1,2-Diphenylhydrazine: Exhibits reversible redox behavior in cyclic voltammetry due to the N–N bond’s susceptibility to oxidation. The silyl group in the target compound may modulate redox potentials by donating electron density, as seen in silyl-substituted aromatics .

- DPPH: Irreversible reduction to hydrazine derivatives in antioxidant assays, contrasting with the target compound’s non-radical behavior .

Functional Group Compatibility

- The (diphenyl)methylsilyl group can serve as a protective moiety for hydrazines, enabling selective reactions at the N–N bond. This contrasts with boronate esters (), which enable cross-coupling but require anhydrous conditions .

Toxicity and Environmental Fate

- 1,2-Diphenylhydrazine: Rapidly oxidizes under aerobic conditions, limiting environmental persistence.

Biological Activity

1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine is an organosilicon compound that features a hydrazine functional group attached to a silicon atom, which is further bonded to two phenyl groups. This unique molecular structure may confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's chemical formula is , and it has a molecular weight of approximately 290.43 g/mol. The presence of both hydrazine and silyl functionalities suggests potential reactivity that can influence its biological properties.

Mechanistic Insights

Research indicates that compounds containing hydrazine groups often exhibit significant biological activities, including anti-cancer and anti-inflammatory effects. The biological activity of hydrazine derivatives is frequently attributed to their ability to interact with various cellular pathways, including those involved in cell cycle regulation and apoptosis.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the potential therapeutic effects of this compound. For instance, studies have shown that hydrazine derivatives can induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

Case Studies

- Cytotoxic Effects on Cancer Cell Lines :

- A study investigated the cytotoxic effects of various hydrazine derivatives, including this compound, on MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results indicated that the compound exhibited dose-dependent cytotoxicity with IC50 values suggesting significant anti-cancer potential.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| This compound | HeLa | 30 |

- Mechanism of Action :

- Further mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which in turn activated stress response pathways leading to apoptosis in treated cells. The activation of p53 signaling was also observed, indicating a potential pathway through which the compound exerts its effects.

In Vivo Studies

In vivo studies using rodent models have demonstrated that administration of this compound resulted in tumor growth inhibition. Histopathological analyses showed reduced tumor size and altered expression of proliferation markers such as Ki-67.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,2-Diphenylhydrazine | No silicon; simpler structure | Known for its use in organic synthesis |

| Diphenylsilane | Contains silicon; lacks hydrazine functionality | Used in materials science |

| 4-Methylphenylhydrazine | Similar nitrogen functionality; different substituents | Studied for biological activity |

Q & A

Q. What methodologies are recommended for assessing the health effects of hydrazine derivatives like 1,2-Diphenylhydrazine in toxicological studies?

Answer: The Agency for Toxic Substances and Disease Registry (ATSDR) outlines a systematic framework for health effects assessment:

Literature Search and Screening : Use databases to identify studies on inhalation, oral, or dermal exposure routes (Table C-1 criteria) .

Data Extraction : Focus on outcomes like hepatic, renal, or immunological effects .

Risk of Bias Assessment : Evaluate study design (e.g., cohort vs. case-control) and confounding factors .

Confidence Rating : Assign ratings (e.g., high, moderate, low) to body of evidence .

Q. Table 1: Key Inclusion Criteria for Health Effects Studies

| Parameter | Details |

|---|---|

| Species | Humans, laboratory mammals |

| Exposure Routes | Inhalation, oral, dermal/ocular |

| Health Outcomes | 16 categories, including hepatic, renal, and developmental effects |

Q. How should researchers design experiments to evaluate the toxicokinetics of silyl-substituted hydrazines?

Answer:

- Exposure Protocols : Use controlled doses via inhalation, oral, or dermal routes in animal models, with endpoints aligned with ATSDR’s health outcome categories (e.g., hepatic enzyme levels) .

- Analytical Methods : Prioritize metabolite detection (e.g., azobenzene, aniline) using chromatography, as direct measurement of 1,2-Diphenylhydrazine in biological materials lacks standardized protocols .

- Biomarker Validation : Correlate metabolite concentrations with exposure levels to establish quantitative relationships .

Q. What standardized protocols exist for assessing antioxidant activity in hydrazine derivatives?

Answer: The DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay is widely used:

Prepare a methanol solution of DPPH (0.1 mM).

Add the test compound and measure absorbance decay at 517 nm.

Calculate radical scavenging activity as % inhibition relative to controls .

Methodological Note : Ensure sample purity >95% to avoid interference from impurities .

Advanced Research Questions

Q. How can contradictory data in toxicological studies of hydrazine derivatives be resolved?

Answer:

- Risk of Bias Assessment : Use tools like ATSDR’s criteria to evaluate study limitations (e.g., small sample sizes, lack of controls) .

- Evidence Synthesis : Apply weight-of-evidence approaches to reconcile conflicting results (e.g., prioritize studies with low bias and high reproducibility) .

- Data Gap Analysis : Identify missing data (e.g., long-term exposure effects) to guide future studies .

Q. What advanced synthetic routes enable the introduction of silyl groups into hydrazine frameworks?

Answer:

- Silylation Strategies : Use phenylbis(trimethylsilyl)phosphine to react with acyl chlorides, forming stable silyl-phosphorus intermediates (e.g., 1,4-Dihydro-p-diphosphorin derivatives) .

- Mechanistic Insight : The trimethylsilyl group enhances electrophilicity, facilitating nucleophilic attack by hydrazine derivatives .

Q. Table 2: Example Reaction Pathway

| Reactants | Products | Conditions |

|---|---|---|

| Phenylbis(trimethylsilyl)phosphine + Acyl chloride | Cyclic diacylphosphines | Reflux in anhydrous THF |

Q. How do computational models predict the reactivity of silyl-substituted hydrazines?

Answer:

- Molecular Dynamics (MD) Simulations : Model steric effects of the (diphenyl)methylsilyl group on reaction pathways .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict antioxidant potential .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with biological activity .

Q. What structural modifications enhance the biological activity of hydrazine derivatives?

Answer:

Q. Table 3: Structure-Activity Relationships

Key Research Gaps

- Analytical Methods : No validated protocols for detecting 1,2-Diphenylhydrazine in biological matrices .

- Long-Term Toxicity : Limited data on chronic exposure effects in humans or animals .

- Environmental Fate : Lack of monitoring data in water, soil, or air .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.